Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with morpholine and sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting product is then esterified using methanol to obtain the final compound .
Chemical Reactions Analysis
Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Thiophene derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
methyl 4-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-15-10(12)9-6-8(7-17-9)18(13,14)11-2-4-16-5-3-11/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYVOSUFNKHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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